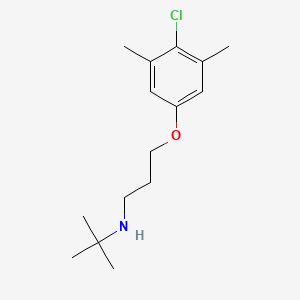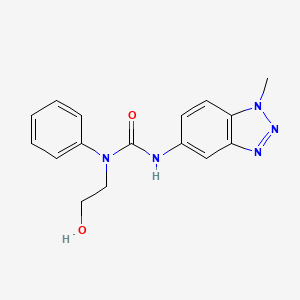
N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, also known as SMT 19969, is a synthetic compound that has been developed for its potential use as an antibacterial agent. This compound belongs to the class of isothiazolidinone derivatives, which have been shown to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria.
作用機序
The mechanism of action of N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide involves the inhibition of bacterial cell wall synthesis. This compound targets the enzyme MurB, which is involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting MurB, N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide disrupts the integrity of the bacterial cell wall, leading to bacterial cell death.
Biochemical and Physiological Effects:
N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to have low toxicity and good pharmacokinetic properties. In animal studies, this compound was found to be well-tolerated and exhibited good bioavailability. It has also been shown to have a low potential for drug-drug interactions.
実験室実験の利点と制限
One of the main advantages of N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is its broad-spectrum antibacterial activity. This compound has been shown to be effective against a wide range of bacterial species, making it a promising candidate for the development of new antibacterial agents. However, one limitation of this compound is its potential for the development of bacterial resistance. Like other antibacterial agents, prolonged use of N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide may lead to the emergence of resistant bacterial strains.
将来の方向性
There are several potential future directions for the development of N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide as an antibacterial agent. One direction is the optimization of the compound's pharmacokinetic properties, such as its half-life and distribution. Another direction is the development of combination therapies that use N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide in conjunction with other antibacterial agents to enhance its efficacy and reduce the risk of resistance. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
合成法
The synthesis of N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide involves the reaction of 4-methyl-3-oxo-2-isothiazolidinone with isobutylamine and 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or chloroform. The final product is obtained by purification using column chromatography or recrystallization.
科学的研究の応用
The antibacterial activity of N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been extensively studied in vitro and in vivo. It has been shown to exhibit potent activity against a wide range of gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, as well as gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
特性
IUPAC Name |
N-(2-methylpropyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-10(2)8-16-14(18)12-5-4-6-13(7-12)17-15(19)11(3)9-22(17,20)21/h4-7,10-11H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYQOVSVYLCLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5158331.png)
![2-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-N-(3-chlorophenyl)acetamide](/img/structure/B5158337.png)

![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5158348.png)

![1-{4-[4-(2-pyrimidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158357.png)
![4-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5158362.png)
![methyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5158368.png)
![3-({[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5158372.png)
![N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]acetamide](/img/structure/B5158374.png)
![3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5158380.png)
![ethyl [2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5158401.png)
![2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5158403.png)
![N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5158409.png)